molecular formula C14H23ClN2O3 B6064336 N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride

Cat. No.: B6064336
M. Wt: 302.80 g/mol
InChI Key: FIJUFESLTZGNNY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and a butan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride typically involves a multi-step process:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with an appropriate alkylating agent to form 4-nitrophenoxybutane.

    Introduction of the tert-butyl group:

    Formation of the hydrochloride salt: Finally, the amine is converted to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and nitrophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amine or ether derivatives.

Scientific Research Applications

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-(4-aminophenoxy)butan-1-amine: Similar structure but with an amino group instead of a nitro group.

    N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-14(2,3)15-10-4-5-11-19-13-8-6-12(7-9-13)16(17)18;/h6-9,15H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUFESLTZGNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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